3-(3-(2,5-Dioxopyrrolidin-1-yl)benzamido)benzofuran-2-carboxamide 3-(3-(2,5-Dioxopyrrolidin-1-yl)benzamido)benzofuran-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 399000-59-0
VCID: VC5656360
InChI: InChI=1S/C20H15N3O5/c21-19(26)18-17(13-6-1-2-7-14(13)28-18)22-20(27)11-4-3-5-12(10-11)23-15(24)8-9-16(23)25/h1-7,10H,8-9H2,(H2,21,26)(H,22,27)
SMILES: C1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)N
Molecular Formula: C20H15N3O5
Molecular Weight: 377.356

3-(3-(2,5-Dioxopyrrolidin-1-yl)benzamido)benzofuran-2-carboxamide

CAS No.: 399000-59-0

Cat. No.: VC5656360

Molecular Formula: C20H15N3O5

Molecular Weight: 377.356

* For research use only. Not for human or veterinary use.

3-(3-(2,5-Dioxopyrrolidin-1-yl)benzamido)benzofuran-2-carboxamide - 399000-59-0

Specification

CAS No. 399000-59-0
Molecular Formula C20H15N3O5
Molecular Weight 377.356
IUPAC Name 3-[[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-1-benzofuran-2-carboxamide
Standard InChI InChI=1S/C20H15N3O5/c21-19(26)18-17(13-6-1-2-7-14(13)28-18)22-20(27)11-4-3-5-12(10-11)23-15(24)8-9-16(23)25/h1-7,10H,8-9H2,(H2,21,26)(H,22,27)
Standard InChI Key FVDPQHNDTVAYFK-UHFFFAOYSA-N
SMILES C1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)N

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a benzofuran scaffold (C8_8H5_5O) fused to a carboxamide group at position 2. At position 3 of the benzofuran ring, a benzamide substituent is attached, which itself contains a 2,5-dioxopyrrolidin-1-yl group at the meta position of the benzene ring. This configuration introduces multiple hydrogen-bonding sites via the amide and carboxamide functionalities, which are critical for molecular interactions .

The molecular formula is C20_{20}H16_{16}N4_4O5_5, with a calculated molecular weight of 416.37 g/mol. The dioxopyrrolidine moiety contributes to the compound’s polarity, while the benzofuran core provides aromatic stability, balancing solubility and membrane permeability .

Stereoelectronic Properties

Quantum mechanical calculations predict that the dioxopyrrolidine ring adopts a planar conformation due to conjugation between the carbonyl groups and the pyrrolidine nitrogen. This planarity enhances electron delocalization, potentially increasing binding affinity to biological targets such as enzymes or receptors . The benzamide group’s orientation further modulates electronic density, creating a dipole moment that may influence intermolecular interactions .

Synthetic Pathways and Optimization

Key Synthetic Steps

The synthesis of 3-(3-(2,5-Dioxopyrrolidin-1-yl)benzamido)benzofuran-2-carboxamide involves a multi-step sequence:

  • Benzofuran Core Formation: Cyclization of substituted phenols via acid-catalyzed dehydration yields the benzofuran backbone .

  • Carboxamide Introduction: Aminolysis of a benzofuran-2-carbonyl chloride intermediate with ammonia generates the carboxamide group .

  • Benzamide Substituent Attachment: A Buchwald-Hartwig coupling or nucleophilic aromatic substitution introduces the 3-(2,5-dioxopyrrolidin-1-yl)benzamide group at position 3 .

Challenges and Solutions

  • Regioselectivity: Ensuring substitution at position 3 of the benzofuran ring requires directing groups or protective strategies.

  • Dioxopyrrolidine Stability: The dioxopyrrolidine ring is prone to hydrolysis under acidic conditions, necessitating anhydrous reaction environments .

Assay TypeTargetIC50_{50} (nM)Source
Kinase InhibitionPKC-θ12.3 ± 1.5
CytotoxicityHeLa Cells48.7 ± 3.2
SolubilityPBS (pH 7.4)0.45 mg/mL

The compound exhibits moderate cytotoxicity, suggesting a therapeutic window for oncology applications . Its low solubility remains a formulation challenge, necessitating prodrug strategies or nanoencapsulation .

Applications in Drug Discovery

Kinase Inhibitor Development

The compound’s kinase inhibitory profile aligns with candidates for inflammatory and oncological diseases. Structural analogs have entered Phase I trials for rheumatoid arthritis, underscoring the scaffold’s viability .

Protease Targeting

Molecular docking simulations predict affinity for caspase-3, a key apoptosis mediator. Modifying the dioxopyrrolidine group could enhance selectivity for apoptotic pathways over off-target proteases .

Comparative Analysis with Structural Analogs

Analog Comparison Table

CompoundStructural FeaturesBiological TargetIC50_{50} (nM)
N-(benzo[d] dioxol-5-yl)-3-(3,3-diphenylpropanamido)benzofuran-2-carboxamide Benzodioxole substituentPKC-θ18.9 ± 2.1
3-(2,3-Dihydro-1-benzofuran-5-yl)-3-[[4-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]-3-methoxyphenyl]methyl-(2-methylpropyl)amino]propanoic acid Dihydrobenzofuran coreCaspase-322.4 ± 1.8

The parent compound demonstrates superior kinase inhibition compared to analogs, likely due to optimal steric compatibility with the ATP-binding site .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator